molecular formula C8H10N2O2 B15164825 2-Methyl-8,8a-dihydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione CAS No. 184681-53-6

2-Methyl-8,8a-dihydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione

Cat. No.: B15164825
CAS No.: 184681-53-6
M. Wt: 166.18 g/mol
InChI Key: SZQNNSOYXBPYGS-UHFFFAOYSA-N
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Description

2-Methyl-8,8a-dihydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8,8a-dihydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives in the presence of a catalyst such as phenyliodine(III) dicyclohexanecarboxylate and visible light . Another approach includes the use of 1-(2-isocyanophenyl)-1H-pyrroles, which undergo cyclization to form the desired imidazo[1,5-a]pyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8,8a-dihydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[1,5-a]pyridine scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups.

Scientific Research Applications

2-Methyl-8,8a-dihydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activity and can be used in the development of pharmaceuticals targeting various diseases.

    Industry: The compound can be used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Methyl-8,8a-dihydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or phosphodiesterases, affecting cellular signaling pathways and resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the

Properties

CAS No.

184681-53-6

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-methyl-8,8a-dihydro-5H-imidazo[1,5-a]pyridine-1,3-dione

InChI

InChI=1S/C8H10N2O2/c1-9-7(11)6-4-2-3-5-10(6)8(9)12/h2-3,6H,4-5H2,1H3

InChI Key

SZQNNSOYXBPYGS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2CC=CCN2C1=O

Origin of Product

United States

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